molecular formula C21H27NO2 B1254087 L-alpha-Acetyl-N,N-dinormethadol CAS No. 54276-34-5

L-alpha-Acetyl-N,N-dinormethadol

Cat. No.: B1254087
CAS No.: 54276-34-5
M. Wt: 325.4 g/mol
InChI Key: FYQILXMAOLDNOY-JXFKEZNVSA-N
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Description

DINOR-LAAM, also known as levo-alpha-acetyl-N,N-dinormethadol, is a metabolite of levo-alpha-acetylmethadol. It is a synthetic opioid agonist used primarily in the treatment of opioid dependence. DINOR-LAAM is known for its long duration of action and is more potent than its parent compound, levo-alpha-acetylmethadol .

Chemical Reactions Analysis

DINOR-LAAM undergoes several types of chemical reactions, including:

    Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites.

    Reduction: Involves the reduction of ketone groups to alcohols.

    Substitution: Involves the replacement of functional groups with other substituents.

Common reagents used in these reactions include cytochrome P450 inhibitors like troleandomycin and ketoconazole, which help study the metabolic pathways . The major products formed from these reactions are nor-LAAM and other demethylated metabolites .

Scientific Research Applications

DINOR-LAAM has several scientific research applications, including:

Mechanism of Action

DINOR-LAAM exerts its effects by acting as an agonist at the mu-opioid receptors. It binds to these receptors, leading to the activation of G-protein-coupled pathways that modulate synaptic transmission. This results in analgesic effects and suppression of opioid withdrawal symptoms . The compound undergoes extensive first-pass metabolism, with its metabolites being more potent than the parent drug .

Comparison with Similar Compounds

DINOR-LAAM is similar to other synthetic opioids like methadone and levo-alpha-acetylmethadol. it is unique due to its longer duration of action and higher potency. Similar compounds include:

DINOR-LAAM’s uniqueness lies in its prolonged activity and higher potency compared to its parent compound and other similar opioids .

Properties

CAS No.

54276-34-5

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

[(3S,6S)-6-amino-4,4-diphenylheptan-3-yl] acetate

InChI

InChI=1S/C21H27NO2/c1-4-20(24-17(3)23)21(15-16(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16,20H,4,15,22H2,1-3H3/t16-,20-/m0/s1

InChI Key

FYQILXMAOLDNOY-JXFKEZNVSA-N

Isomeric SMILES

CC[C@@H](C(C[C@H](C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

SMILES

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

54276-34-5

Synonyms

1 alpha-acetyldinormethadol
1 alpha-acetyldinormethadol maleate
1 alpha-acetyldinormethadol maleate, (R*,R*)-(+-)-isomer
1 alpha-acetyldinormethadol maleate, (S-(R*,R*))-isomer
1 alpha-acetyldinormethadol, (-)-(S-(R*,R*))-isomer
1 alpha-acetyldinormethadol, (R-(R*,R*))-isomer
1 alpha-acetyldinormethadol, hydrochloride, (S-(R*,R*))-isomer
dinor-LAAM
dinorLAAM
DNLAAM
l-alpha-dinoracetylmethadol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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